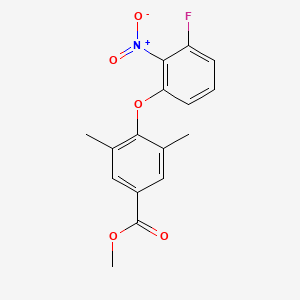

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoro-2-nitrophenol with 3,5-dimethylbenzoic acid in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Carboxylic acids: Formed by the hydrolysis of the ester group.

Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(3-chloro-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 4-(3-bromo-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with a bromine atom instead of fluorine.

Methyl 4-(3-iodo-2-nitrophenoxy)-3,5-dimethylbenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications where these properties are desirable.

Biological Activity

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate (CAS No. 59702150) is a synthetic organic compound with potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H14FNO5. The compound features a nitrophenoxy group and a dimethylbenzoate moiety, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types. The following table summarizes the IC50 values observed in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 20 |

These findings indicate that this compound may inhibit cancer cell growth through mechanisms that warrant further investigation.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway. Additionally, the nitro group in its structure may contribute to reactive oxygen species (ROS) generation, further promoting apoptosis.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several nitrophenyl derivatives, including this compound. The results indicated a strong correlation between the presence of the nitro group and enhanced antimicrobial activity against Gram-positive bacteria .

- Cytotoxicity in Cancer Research : Research conducted at a university laboratory focused on the cytotoxic effects of this compound on breast and lung cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and induced morphological changes consistent with apoptosis .

Properties

CAS No. |

866082-35-1 |

|---|---|

Molecular Formula |

C16H14FNO5 |

Molecular Weight |

319.28 g/mol |

IUPAC Name |

methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate |

InChI |

InChI=1S/C16H14FNO5/c1-9-7-11(16(19)22-3)8-10(2)15(9)23-13-6-4-5-12(17)14(13)18(20)21/h4-8H,1-3H3 |

InChI Key |

CJXQYFCWTYPFEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.